molecular formula C21H20N2O3 B11131956 2-(4-Butoxyphenyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole

2-(4-Butoxyphenyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole

Cat. No.: B11131956
M. Wt: 348.4 g/mol
InChI Key: KTUZJPLTRQYKBX-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole: , often referred to as BMBOD , belongs to the class of heterocyclic compounds known as oxadiazoles. Let’s break down its name:

    2-(4-Butoxyphenyl): This part of the compound consists of a butoxy group (C₄H₉O) attached to a phenyl ring (C₆H₅). The butoxy group provides solubility and influences the compound’s properties.

    5-(3-methyl-1-benzofuran-2-yl): Here, we have a benzofuran ring (C₈H₆O) with a methyl group (CH₃) at position 3. Benzofurans are aromatic heterocycles.

    1,3,4-oxadiazole: This core structure contains two nitrogen atoms and an oxygen atom, forming a five-membered ring. Oxadiazoles exhibit diverse biological activities.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • While BMBOD is not produced on an industrial scale, it serves as a valuable intermediate for other compounds.

Chemical Reactions Analysis

BMBOD participates in several reactions:

    Oxidation: It can undergo oxidation to form corresponding N-oxides.

    Reduction: Reduction of the oxadiazole ring yields the corresponding hydrazide.

    Substitution: BMBOD can undergo nucleophilic substitution reactions at the phenyl ring.

    Common Reagents: Reagents like hydrogen peroxide (for oxidation), hydrazine (for reduction), and alkyl halides (for substitution) are used.

    Major Products: The N-oxide and hydrazide derivatives are significant products.

Scientific Research Applications

BMBOD finds applications in various fields:

    Chemistry: As a versatile building block for designing new molecules.

    Biology: It may exhibit bioactivity, making it relevant for drug discovery.

    Medicine: Research explores its potential as an antitumor or antimicrobial agent.

    Industry: BMBOD’s unique structure could inspire novel materials or catalysts.

Mechanism of Action

  • BMBOD’s mechanism of action depends on its specific application. It may interact with cellular targets, affecting pathways related to cell growth, inflammation, or enzyme activity.

Comparison with Similar Compounds

  • BMBOD’s uniqueness lies in its combination of benzofuran and oxadiazole moieties.
  • Similar Compounds: Other oxadiazoles, such as 1,3,4-oxadiazole derivatives with different substituents, share structural features but differ in properties.

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

2-(4-butoxyphenyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C21H20N2O3/c1-3-4-13-24-16-11-9-15(10-12-16)20-22-23-21(26-20)19-14(2)17-7-5-6-8-18(17)25-19/h5-12H,3-4,13H2,1-2H3

InChI Key

KTUZJPLTRQYKBX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN=C(O2)C3=C(C4=CC=CC=C4O3)C

Origin of Product

United States

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